Nagilactone

Catalog No.
S569225
CAS No.
24338-53-2
M.F
C19H22O7
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nagilactone

CAS Number

24338-53-2

Product Name

Nagilactone

IUPAC Name

5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C19H22O7/c1-6(2)11-9-7(5-8(20)24-11)18(3)14-12(10(9)21)26-17(23)19(14,4)15(22)13-16(18)25-13/h5-6,10,12-16,21-22H,1-4H3

InChI Key

DGNOPGIIPQKNHD-UHFFFAOYSA-N

SMILES

Array

Synonyms

nagilactone A of nagilactone C, nagilactone B of nagilactone C, nagilactone C, nagilactone D of nagilactone C, nagilactone E of nagilactone C, nagilactone F of nagilactone C

Canonical SMILES

CC(C)C1=C2C(C3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O

Isomeric SMILES

CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@]([C@H]([C@@H]5[C@H]([C@@]4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O

The exact mass of the compound Nagilactone C is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211500. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nagilactone C (CAS: 24338-53-2) is a naturally occurring norditerpene dilactone isolated from various *Podocarpus* species. It belongs to a class of compounds known for a range of biological activities, most notably cytotoxic effects against various cancer cell lines, insecticidal properties, and plant growth inhibition. The core value of Nagilactone C in a research or development setting is linked to its potent bioactivity, which serves as a critical baseline for evaluating its utility against structurally similar but functionally distinct analogs.

Substituting Nagilactone C with other nagilactones (e.g., Nagilactone F, G, or D) is a significant procurement risk. Minor stereochemical or functional group modifications on the core norditerpene structure result in substantial, non-linear changes in biological potency and even mechanism of action. For example, while Nagilactone C is potently cytotoxic, Nagilactone F and G can exhibit even greater activity against the same cell lines, whereas others like Nagilactone K are largely inactive. This high degree of structure-activity relationship (SAR) sensitivity means that data from one nagilactone cannot be extrapolated to another, making the specific procurement of Nagilactone C critical for experimental reproducibility and targeted bioactivity screening.

Differentiated Cytotoxicity Profile in Cancer Cell Line Screening

In comparative studies, Nagilactone C demonstrates a distinct potency profile that differentiates it from its close structural analogs. For instance, against human gastric (AGS) and cervical (HeLa) cancer cell lines, Nagilactone C shows potent activity with GI50 values in the 2–5 µM range. In the same study, Nagilactone F and G were found to be even more potent, with IC50 values around or below 1 µM, highlighting a clear structure-activity relationship where the choice of analog directly impacts experimental outcomes by a factor of 2 to 5.

Evidence DimensionIn Vitro Cytotoxicity (GI50/IC50)
Target Compound Data2–5 µM (against AGS, HeLa, MDA-MB-231 cell lines)
Comparator Or BaselineNagilactone F & G: ~1 µM (against the same cell lines)
Quantified DifferenceNagilactone F & G are approximately 2-5 times more potent than Nagilactone C in this context.
ConditionsAssay measuring growth inhibition/cytotoxicity in human cancer cell lines (MDA-MB-231, AGS, HeLa).

This evidence allows researchers to select the specific nagilactone analog with the appropriate potency for their screening cascade, preventing the use of a suboptimal compound.

Demonstrated In Vivo Activity in Murine Leukemia Models

Nagilactone C has been validated in in vivo models, a critical step for translational research not demonstrated for all analogs. In a murine model of P-388 leukemia, Nagilactone C showed dose-dependent antitumor activity when administered intraperitoneally at 10–40 mg/kg. The closely related Nagilactone E also showed activity but was reported to be more toxic at the highest dose. This provides a key differentiator for Nagilactone C in studies requiring a validated in vivo tool compound with a documented activity and tolerability profile.

Evidence DimensionIn Vivo Antitumor Activity & Tolerability
Target Compound DataDose-dependent activity at 10-40 mg/kg against P-388 leukemia in mice.
Comparator Or BaselineNagilactone E: Also active in vivo, but more toxic at 40 mg/kg.
Quantified DifferenceDemonstrates a potentially better therapeutic window compared to Nagilactone E at higher doses.
ConditionsP-388 leukemia model in mice, daily intraperitoneal injection.

For researchers transitioning from in vitro screening to in vivo efficacy studies, procuring a compound with established in vivo activity and a defined tolerability profile reduces preclinical development risk.

Potent Insecticidal and Antifeedant Activity

Nagilactone C is a potent insecticidal and feeding deterrent, a property that distinguishes it from many other cytotoxic natural products. It has demonstrated high insecticidal activity against nymphs of the predatory stink bug *Eocanthecona furcellata* and is also toxic to housefly larvae (*Musca domestica*), where it inhibits growth and maturation. This specific bioactivity profile makes it a valuable tool for agrochemical research, where analogs may have different spectra of activity.

Evidence DimensionInsecticidal Activity
Target Compound DataDemonstrated high insecticidal activity against *Eocanthecona furcellata* and toxicity to *Musca domestica* larvae.
Comparator Or BaselineGeneral cytotoxic agents that may lack specific insecticidal properties.
Quantified DifferencePossesses a distinct insecticidal activity profile relevant for agrochemical screening.
ConditionsBioassays on second-instar nymphs of *Eocanthecona furcellata* and larvae of *Musca domestica*.

Procuring Nagilactone C is indicated for research programs focused on developing natural product-based insecticides, as its proven activity provides a reliable positive control and starting point.

Preclinical Evaluation in Hematological Malignancy Models

Based on its demonstrated dose-dependent in vivo efficacy and established tolerability profile in the P-388 murine leukemia model, Nagilactone C is a suitable candidate for further preclinical studies targeting hematological cancers.

Screening for Natural Product-Based Agrochemicals

Given its documented high insecticidal activity against multiple insect species, Nagilactone C serves as a valuable positive control and lead compound in screening programs aimed at discovering and developing new agrochemicals.

Structure-Activity Relationship (SAR) Studies in Cancer Biology

The well-defined cytotoxic potency of Nagilactone C relative to more potent analogs like Nagilactone F and G makes it an essential tool for SAR studies to elucidate the structural requirements for cytotoxicity within the norditerpene lactone class.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

362.13655304 Da

Monoisotopic Mass

362.13655304 Da

Heavy Atom Count

26

Appearance

Powder

UNII

38MVA8L9PT

Other CAS

24338-53-2

Wikipedia

Nagilactone C

Dates

Last modified: 08-15-2023
Krutzik et al. High-content single cell drug screening with phospho-specific flow cytometry Nature Chemical Biology, doi: 10.1038/nchembio.2007.59, published online 23 December 2007. http://www.nature.com/naturechemicalbiology

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